molecular formula C28H37Cl3N4O B011913 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) CAS No. 107314-65-8

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1)

Cat. No. B011913
M. Wt: 552 g/mol
InChI Key: KCTWQKRPKKNLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.

Mechanism Of Action

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) acts as a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that is involved in the regulation of a wide range of physiological processes, including the cardiovascular system, the immune system, and the nervous system. By blocking adenosine A1 receptors, DPCPX inhibits the actions of adenosine, leading to a wide range of physiological effects.

Biochemical And Physiological Effects

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, as well as to inhibit the effects of adenosine on coronary blood flow. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, as well as to enhance the production of anti-inflammatory cytokines. In the nervous system, DPCPX has been shown to enhance the release of dopamine, leading to increased locomotor activity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) in lab experiments include its selectivity for adenosine A1 receptors, as well as its well-characterized mechanism of action. However, the compound has certain limitations, including its potential toxicity and the need for careful dosing in experiments.

Future Directions

There are several potential future directions for research on 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1). One potential direction is the study of the compound's effects on the immune system, particularly in the context of inflammatory diseases. Another potential direction is the study of the compound's effects on the nervous system, particularly in the context of neurodegenerative diseases. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases warrants further investigation.

Synthesis Methods

The synthesis of 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) involves the reaction of 1-(3-dimethylaminophenyl)-4-(diphenylmethyl)piperazine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The hydrate form of the compound is obtained by crystallization from water.

Scientific Research Applications

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been extensively studied for its potential applications in various fields of scientific research. The compound has been used in the study of adenosine receptors, as it is a selective antagonist of adenosine A1 receptors. It has also been used in the study of the effects of adenosine on the cardiovascular system, as well as in the study of the role of adenosine in the regulation of sleep and wakefulness.

properties

CAS RN

107314-65-8

Product Name

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1)

Molecular Formula

C28H37Cl3N4O

Molecular Weight

552 g/mol

IUPAC Name

3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride

InChI

InChI=1S/C28H34N4O.3ClH/c1-30(2)26-15-9-14-25(22-26)29-27(33)16-17-31-18-20-32(21-19-31)28(23-10-5-3-6-11-23)24-12-7-4-8-13-24;;;/h3-15,22,28H,16-21H2,1-2H3,(H,29,33);3*1H

InChI Key

KCTWQKRPKKNLBF-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl

Canonical SMILES

CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl

Other CAS RN

107314-65-8

synonyms

1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl )-, hydrochloride, hydrate (2:6:1)

Origin of Product

United States

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